

Inter-laboratory comparison of Dimethomorph residue analysis results

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A comprehensive guide to the inter-laboratory comparison of **Dimethomorph** residue analysis, offering insights into analytical methodologies and performance data for researchers and scientists in drug development and food safety.

Inter-laboratory Comparison of Dimethomorph Residue Analysis

This guide provides a comparative overview of analytical methods for the determination of **dimethomorph** residues in various matrices. The data presented is synthesized from independent laboratory validations and proficiency tests to offer a benchmark for laboratory performance.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for **dimethomorph** residue analysis as reported by various laboratories. These tables are intended to provide a comparative snapshot of method efficacy across different matrices.

Table 1: Comparison of Method Performance for **Dimethomorph** Residue Analysis in Water



Laboratory/ Method	Matrix	Fortification Level (µg/L)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantificati on (LOQ) (µg/L)
BASF (Method L0257/01)[1]	Drinking Water	0.05	98	4.1	0.05
0.5	96	2.1			
Surface Water	0.05	96	3.1	0.05	_
0.5	95	1.8			
Eurofins Agroscience Services (Independent Validation of L0257/01)[1]	Drinking Water	0.05	94	5.3	0.05
0.5	92	3.3			_
Surface Water	0.05	93	4.3	0.05	
0.5	91	2.9			_

Table 2: Comparison of Method Performance for **Dimethomorph** Residue Analysis in Food Matrices



Laboratory/ Method	Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantificati on (LOQ) (mg/kg)
QuEChERS HPLC- MS/MS[2][3]	Lychee (Pulp)	0.01	92	7.6	0.01
0.1	95	5.3	_		
0.5	98	4.1			
Lychee (Whole)	0.01	89	8.4	0.01	
0.1	93	6.2	_		-
0.5	96	4.8			
GC- MS/MS[4]	Tomato	0.01	96	≤ 9	< 0.01
0.1	94	≤ 9			
Cucumber	0.01	81	<u>-</u> ≤9	< 0.01	_
0.1	85	≤ 9			-
Onion	0.01	92	<u>-</u> ≤9	< 0.01	_
0.1	91	≤ 9			

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used for generating the comparative data.

Protocol 1: Analysis of Dimethomorph in Water by LC-MS/MS (Based on BASF Method L0257/01)[1][5][6]



- 1. Principle: Residues of the E- and Z-isomers of **dimethomorph** in water samples are determined by direct injection onto a High-Performance Liquid Chromatography (HPLC) column followed by detection using positive ion electrospray ionization tandem mass spectrometry (MS/MS-ESI). The isomers are separated chromatographically.
- 2. Apparatus:
- HPLC system with a suitable column (e.g., C18)
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- 3. Reagents and Standards:
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Purified water
- Analytical standards of E- and Z-dimethomorph
- 4. Sample Preparation: No sample preparation or clean-up is required for water samples. Samples are directly injected into the LC-MS/MS system.
- 5. Instrumental Analysis:
- HPLC Conditions: A gradient elution with mobile phases consisting of water and methanol, both with formic acid, is typically used.
- MS/MS Detection: The instrument is operated in the positive ion mode, monitoring specific mass transitions for both isomers. The primary transition for quantification is typically m/z 388 -> 301, with a confirmatory transition of m/z 388 -> 165.[5][6]
- 6. Quantification: Results are calculated by direct comparison of the peak areas from the sample to those of external standards of known concentrations.



Protocol 2: Analysis of Dimethomorph in Food Matrices by QuEChERS and HPLC-MS/MS[2][4][7][8]

- 1. Principle: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for sample extraction and cleanup, followed by determination with HPLC-MS/MS.
- 2. Apparatus:
- High-speed homogenizer
- Centrifuge
- HPLC-MS/MS system
- 3. Reagents and Standards:
- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
- Analytical standards of dimethomorph
- 4. Sample Preparation (QuEChERS):
- Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.
 Acetonitrile is added, and the tube is shaken vigorously. Extraction salts (magnesium sulfate, sodium chloride, and sodium citrate) are then added, and the tube is shaken again and centrifuged.[7]
- Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing
 magnesium sulfate and a sorbent like Primary Secondary Amine (PSA) to remove
 interferences such as sugars and fatty acids. The tube is vortexed and centrifuged.[8]

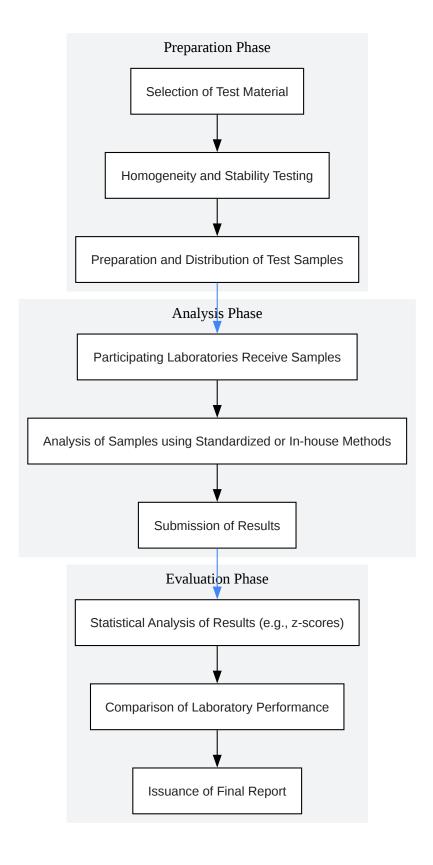


5. Instrumental Analysis: The final extract is analyzed by HPLC-MS/MS under similar conditions as described in Protocol 1.

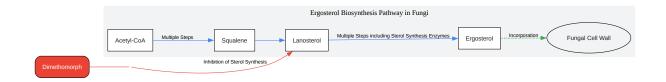
Visualizations Experimental Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison study of pesticide residue analysis.









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